molecular formula C10H13N7O2 B2873841 4-N-(3-imidazol-1-ylpropyl)-5-nitropyrimidine-4,6-diamine CAS No. 306290-83-5

4-N-(3-imidazol-1-ylpropyl)-5-nitropyrimidine-4,6-diamine

Cat. No. B2873841
CAS RN: 306290-83-5
M. Wt: 263.261
InChI Key: DNDYUIIBLIVPRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazole compounds, which include “4-N-(3-imidazol-1-ylpropyl)-5-nitropyrimidine-4,6-diamine”, are a class of organic compounds with a five-membered ring structure containing two nitrogen atoms . They have been studied for their potential applications in various fields, including medicinal chemistry .


Synthesis Analysis

While the specific synthesis process for “4-N-(3-imidazol-1-ylpropyl)-5-nitropyrimidine-4,6-diamine” is not available, similar compounds have been synthesized through various methods. For instance, new derivatives of lappaconitine, an alkaloid, were prepared from lappaconitine–isoxazolidine hybrids by reductive and oxidative opening of isoxazolidine rings .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like X-ray single crystal structure analysis and density-functional theory (DFT) computations .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the inhibition of certain proteins. For example, one compound works by inhibiting the activity of Bruton’s tyrosine kinase (BTK), a protein crucial in B-cell receptor signaling.

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives are known for their broad spectrum of antimicrobial properties. The compound’s structure suggests potential efficacy against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The tube dilution method can be employed to determine its antimicrobial potential, using reference drugs like ciprofloxacin for comparison .

Anticancer Activity

The presence of the imidazole ring makes it a candidate for anticancer research. It could be synthesized as an analog of existing anticancer complexes, such as ruthenium-based compounds, to evaluate its in vitro antiproliferative activity against various human cancer cell lines. Studies have shown that similar structures can induce apoptosis, increase ROS formation, and cause cell cycle arrest .

Drug Synthesis

As a core structure in many drugs, this compound could be used to synthesize new pharmaceuticals with improved properties. Its imidazole moiety is a key feature in drugs like omeprazole and pantoprazole, which are used to treat conditions like acid reflux .

Mechanism of Action

The mechanism of action for similar compounds often involves the inhibition of certain proteins. For example, one compound works by inhibiting the activity of Bruton’s tyrosine kinase (BTK), a protein crucial in B-cell receptor signaling.

Safety and Hazards

The safety and hazards associated with similar compounds depend on their specific structures and properties. Some imidazole compounds have been studied for their anti-Candida activities .

Future Directions

The future research directions for similar compounds include the development of more potent and selective inhibitors, the study of their roles in CNS function, and their potential as novel therapeutics .

properties

IUPAC Name

4-N-(3-imidazol-1-ylpropyl)-5-nitropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N7O2/c11-9-8(17(18)19)10(15-6-14-9)13-2-1-4-16-5-3-12-7-16/h3,5-7H,1-2,4H2,(H3,11,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDYUIIBLIVPRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCCNC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.